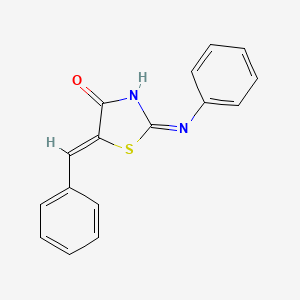
5-Benzylidene-2-phenylimino-4-thiazolidinone
概要
説明
OSM-S-55は、アミノチエノピリミジン系に属する化合物であり、マラリア治療の可能性について研究されています。この化合物は、オープンソースコラボレーションを通じて新しい抗マラリア薬を開発することを目指すオープンソースマラリアプロジェクトの一部です。
作用機序
OSM-S-55の作用機序は、マラリア原虫アスパラギニルtRNAシンテターゼ(PfAsnRS)の阻害を伴います。この酵素は、寄生虫のタンパク質合成に不可欠です。OSM-S-55はプロインヒビターとして作用し、その阻害は酵素媒介によるアスパラギン-OSM-S-55付加体の生成によって起こります 。この反応ハイジャックメカニズムは寄生虫に特異的であり、ヒトのアスパラギニルtRNAシンテターゼはこの阻害の影響を受けにくい。
類似化合物の比較
OSM-S-55は、OSM-S-106やTCMDC-135294など、アミノチエノピリミジン系に属する他の化合物と構造的に類似しています。これらの化合物とは異なる独自の特長があります。
OSM-S-106: この化合物もPfAsnRSを標的にしますが、チエノピリミジン骨格上の置換基が異なるため、活性と選択性に違いが生じます.
TCMDC-135294: この化合物は、GSKライブラリーから特定され、OSM-S-55とは作用機序が異なります.
OSM-S-55の独自性は、PfAsnRSの特異的な阻害とその低い耐性発達の可能性にあり、抗マラリア薬としてさらに開発を進める有望な候補となっています。
生化学分析
Biochemical Properties
5-Benzylidene-2-phenylimino-4-thiazolidinone has been found to exhibit significant biological activities. It has been reported to have anti-inflammatory, antinociceptive, and free-radical scavenging activities . The compound interacts with various enzymes and proteins, exerting its effects through these interactions .
Cellular Effects
The cellular effects of this compound are quite profound. It has been shown to induce apoptosis in cancer cells but not in normal cells . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, making it a potential candidate for drug design .
準備方法
OSM-S-55の合成は、チエノピリミジン骨格の構築から始まる複数のステップを伴います。塩素化チエノピリミドンは、リチオ化/ハロゲン化反応で使用され、実用的な収率を維持しながら目的の官能基を導入します。アミンは、120℃で密閉管中で水酸化アンモニウム溶液を使用して4位に導入されます
化学反応解析
OSM-S-55は、次のようなさまざまな種類の化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: この反応は、1つの原子または原子団を別の原子または原子団と置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤があります。
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元によりアミンまたはアルコールが生成される場合があります。
科学研究の用途
OSM-S-55は、マラリア治療の可能性について広く研究されています。これは、最も重篤な形態のマラリアの原因となる寄生虫であるマラリア原虫に対して強力な活性を示しています。この化合物は、哺乳類細胞に対する毒性が低く、耐性発達の可能性が低い 。さらに、OSM-S-55は、次のような科学研究の他の分野での可能性について調査されています。
化学: 反応機構を研究し、新しい合成方法を開発するためのモデル化合物として。
生物学: 抗マラリア活性の生物学的経路と分子標的を調査するために。
医学: 新しい抗マラリア薬を開発するための潜在的なリード化合物として。
産業: 新しい化学プロセスや製品を開発するための潜在的な用途のために。
化学反応の分析
OSM-S-55 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
OSM-S-55 has been extensively studied for its potential in treating malaria. It has shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound has low mammalian cell toxicity and a low propensity for resistance development . Additionally, OSM-S-55 has been explored for its potential in other areas of scientific research, including:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: For investigating the biological pathways and molecular targets involved in its antimalarial activity.
Medicine: As a potential lead compound for developing new antimalarial drugs.
Industry: For its potential use in developing new chemical processes and products.
類似化合物との比較
OSM-S-55 is structurally similar to other compounds in the aminothienopyrimidine series, such as OSM-S-106 and TCMDC-135294. it has unique features that distinguish it from these compounds:
TCMDC-135294: This compound was identified from a GSK library and has a different mechanism of action compared to OSM-S-55.
The uniqueness of OSM-S-55 lies in its specific inhibition of PfAsnRS and its potential for low resistance development, making it a promising candidate for further development as an antimalarial drug.
特性
IUPAC Name |
5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-15-14(11-12-7-3-1-4-8-12)20-16(18-15)17-13-9-5-2-6-10-13/h1-11H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMGOWZVQOLCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38771-64-1 | |
| Record name | 2-(Phenylamino)-5-(phenylmethylene)-4(5H)-thiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38771-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















